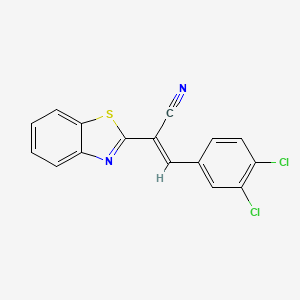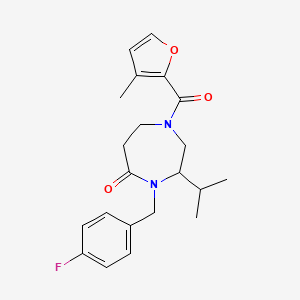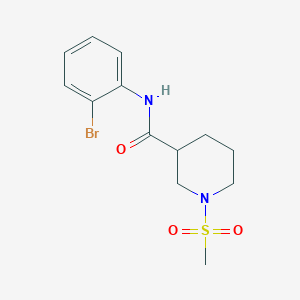![molecular formula C16H20FN3O2S B5354648 1-[(4-fluorophenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5354648.png)
1-[(4-fluorophenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-fluorophenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane, also known as FMPA, is a chemical compound that has been widely studied for its potential use in scientific research. FMPA is a member of the azepane family of compounds, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane is based on its ability to bind to and block the activity of the dopamine D4 receptor. This receptor is involved in the regulation of dopamine neurotransmission in the brain, which is important for a variety of physiological processes, including reward, motivation, and movement. By blocking the activity of this receptor, this compound can modulate dopamine signaling and potentially affect these processes.
Biochemical and Physiological Effects:
In addition to its effects on dopamine signaling, this compound has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 1-[(4-fluorophenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane is its high potency and selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for research on 1-[(4-fluorophenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane. One area of interest is the development of more potent and selective compounds that can be used to study the dopamine D4 receptor and other GPCRs. Another area of interest is the use of this compound and related compounds in the treatment of neuropsychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Finally, there is potential for the use of this compound in the development of new drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease.
合成法
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane involves a multi-step process that begins with the reaction of 1-methyl-1H-pyrazol-3-amine with 4-fluorobenzene sulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-[(4-fluorophenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)aziridine, which is then treated with sodium azide to form this compound.
科学的研究の応用
1-[(4-fluorophenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane has been studied for its potential use in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of this compound is in the study of G protein-coupled receptors (GPCRs), which are a family of cell surface receptors that are involved in a wide range of physiological processes. This compound has been shown to be a potent and selective antagonist of the dopamine D4 receptor, which is a GPCR that has been implicated in a number of neuropsychiatric disorders.
特性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2-(1-methylpyrazol-3-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-19-12-10-15(18-19)16-5-3-2-4-11-20(16)23(21,22)14-8-6-13(17)7-9-14/h6-10,12,16H,2-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLYLAWZYMAIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5354583.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-chloropyridazin-3-amine](/img/structure/B5354590.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5354595.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5354624.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5354632.png)

![2-{2-chloro-4-[(cyclopropylamino)methyl]-6-ethoxyphenoxy}acetamide hydrochloride](/img/structure/B5354642.png)

![2,6-difluoro-N-({[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B5354662.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5354669.png)

![2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5354681.png)
